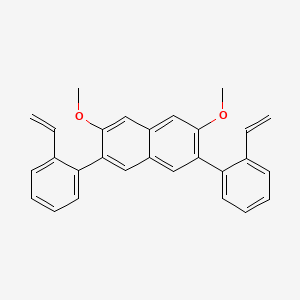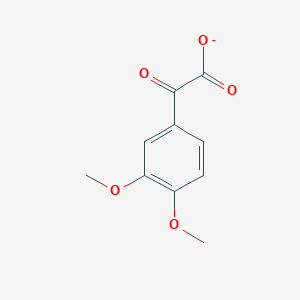
(3,4-Dimethoxyphenyl)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxyphenyl)(oxo)acetate is an organic compound with the molecular formula C12H14O5 It is a derivative of phenylacetate, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the acetate group is attached to the oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(oxo)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with an alcohol (such as ethanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards.
化学反応の分析
Types of Reactions
(3,4-Dimethoxyphenyl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(3,4-Dimethoxyphenyl)(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules
作用機序
The mechanism by which (3,4-Dimethoxyphenyl)(oxo)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the oxo group.
3,4-Dimethoxyphenylacetone: Contains a ketone group instead of the acetate group.
3,4-Dimethoxyphenylethanol: Contains a hydroxyl group instead of the oxo group.
Uniqueness
(3,4-Dimethoxyphenyl)(oxo)acetate is unique due to the presence of both methoxy groups and the oxo group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
分子式 |
C10H9O5- |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)/p-1 |
InChIキー |
BMGOAOMKRNIFAM-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
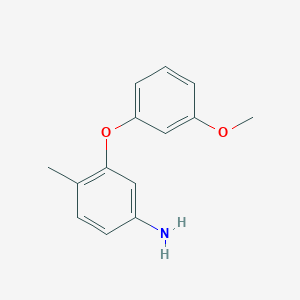
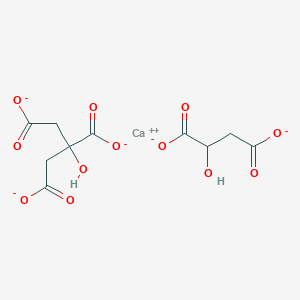

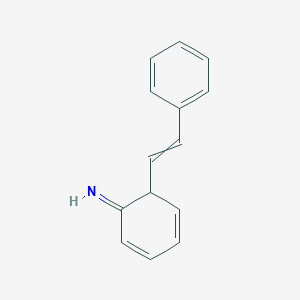

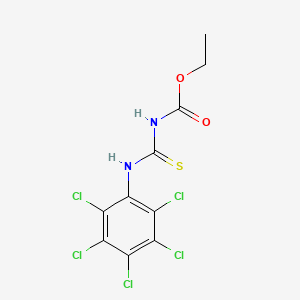
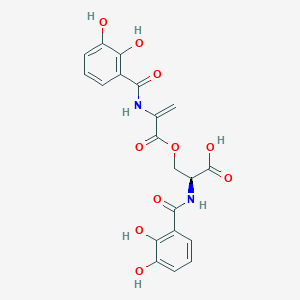
![(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B14123685.png)
![1-(4-ethenylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123687.png)
